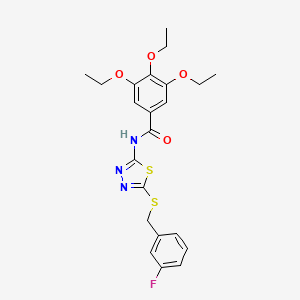

![molecular formula C21H17N3OS2 B2365367 (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 899735-20-7](/img/structure/B2365367.png)

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, non-steroidal biologically active heterocyclic compounds were synthesized starting from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone . The structure configuration of the newly synthesized compounds was determined by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, the crystal structure of a related compound was reported with monoclinic crystal system .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, one compound had a yield of 93%, melting point of 210–214 °C, and specific IR absorption peaks .Scientific Research Applications

Anticancer Activity

- Tubulin Polymerization Inhibition: Certain acrylamide derivatives have shown potential as tubulin polymerization inhibitors, exhibiting significant cytotoxic activity against various cancer cell lines. Compounds similar in structure to the one have demonstrated promising results, especially against lung adenocarcinoma cell lines (Kamal et al., 2014).

Biological Activity and Insecticidal Agents

- Insecticidal Properties: Some derivatives, particularly those containing thiazole and pyridine moieties, have been studied for their potential as insecticidal agents. They have shown toxicity against certain pests, such as the cotton leafworm, indicating a possible application in agricultural pest control (Soliman et al., 2020).

Water Treatment and Environmental Applications

- Cobalt(II) Ion Removal: Acrylamide derivatives containing pyridine and other heterocycles have been developed for environmental applications, such as the removal of Co(II) ions from water. Their adsorption capabilities suggest potential uses in water treatment and environmental remediation (Mirzaeinejad & Mansoori, 2018).

Photophysical Properties and Materials Science

- Development of Chromophores: Novel chromophores incorporating pyridine and thiophene units have been synthesized, showing interesting photophysical properties. These materials may have applications in organic electronics, photonics, and as sensors due to their light-emitting properties (Jachak et al., 2021).

Antimicrobial Activity

- Antimicrobial Applications: Compounds featuring acrylamide structures, particularly those with thiazole moieties, have been investigated for their antimicrobial properties. Some of these compounds have shown effectiveness against various bacterial strains, indicating potential for use in antimicrobial treatments (Azzam et al., 2020).

Heavy Metal Adsorption

- Heavy Metal Removal: Novel nanoadsorbents derived from acrylamide structures have been developed for the removal of heavy metals like Zn2+ and Cd2+ from industrial wastes. These materials offer an efficient solution for treating polluted water sources (Zargoosh et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Thiazole derivatives have a wide range of biological activities and are contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests that the compound “(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide” and its derivatives could have potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name |

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS2/c1-15-6-4-9-18-20(15)23-21(27-18)24(14-16-7-2-3-12-22-16)19(25)11-10-17-8-5-13-26-17/h2-13H,14H2,1H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVJPLHLHLUFGP-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2365284.png)

![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2365286.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2365288.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)

![N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2365302.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)

![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)

![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2365307.png)